2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol
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Overview
Description
2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol is a complex organic compound that features a benzodioxole ring and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole precursor, which is then subjected to a series of reactions to introduce the but-3-enylamino and phenylethanol groups.
Preparation of Benzodioxole Precursor: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of But-3-enylamino Intermediate: The benzodioxole precursor is reacted with but-3-enylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the but-3-enylamino intermediate.
Introduction of Phenylethanol Group: The final step involves the reaction of the but-3-enylamino intermediate with phenylethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the phenylethanol moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in the side chain structure.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in structure but contains an N-methyl group.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A synthetic cathinone with structural similarities.
Uniqueness
2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol |
InChI |
InChI=1S/C19H21NO3/c1-2-6-16(15-9-10-18-19(11-15)23-13-22-18)20-17(12-21)14-7-4-3-5-8-14/h2-5,7-11,16-17,20-21H,1,6,12-13H2 |
InChI Key |
LPBXCDMJMNLCPM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC2=C(C=C1)OCO2)NC(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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